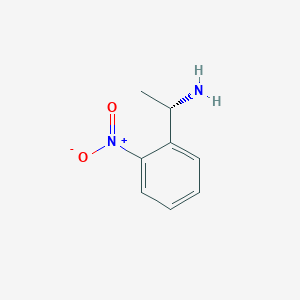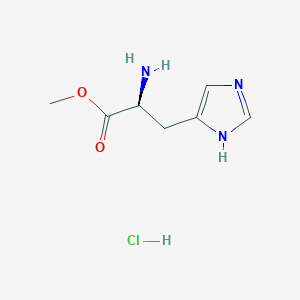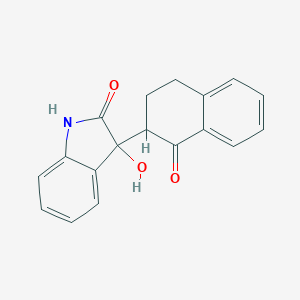
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one, also known as OTN-1, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one also acts as an antioxidant and anti-inflammatory agent, reducing oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects such as reducing cell proliferation, inducing apoptosis, inhibiting angiogenesis, reducing oxidative stress, and improving cognitive and motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to inhibit multiple signaling pathways, making it a potential therapeutic agent for various diseases. However, one limitation is the lack of clinical studies on its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one research, including:
1. Clinical trials to determine its safety and efficacy in humans.
2. Development of novel drug delivery systems to improve its bioavailability and targeting.
3. Studies on its potential use in combination with other therapeutic agents.
4. Investigation of its role in other diseases such as diabetes and cardiovascular disease.
5. Studies on its mechanism of action and potential targets for drug development.
In conclusion, 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is a promising chemical compound with potential therapeutic applications in various diseases. Its inhibition of multiple signaling pathways and antioxidant and anti-inflammatory properties make it a potential candidate for drug development. However, further research is needed to determine its safety and efficacy in humans and its potential use in combination with other therapeutic agents.
Synthesemethoden
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the condensation of 2-naphthylamine with a ketone followed by cyclization and reduction. The final product is a yellow crystalline powder with a melting point of 224-226°C.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been found to reduce amyloid beta-induced neurotoxicity and improve cognitive function. In Parkinson's disease research, 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Eigenschaften
CAS-Nummer |
19579-63-6 |
|---|---|
Produktname |
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one |
Molekularformel |
C18H15NO3 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C18H15NO3/c20-16-12-6-2-1-5-11(12)9-10-14(16)18(22)13-7-3-4-8-15(13)19-17(18)21/h1-8,14,22H,9-10H2,(H,19,21) |
InChI-Schlüssel |
LBKHRXAIYVPURT-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4NC3=O)O |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4NC3=O)O |
Andere CAS-Nummern |
19579-63-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



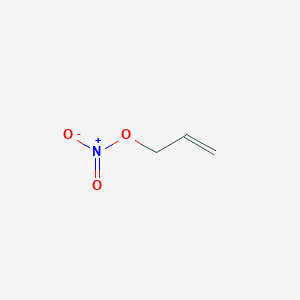

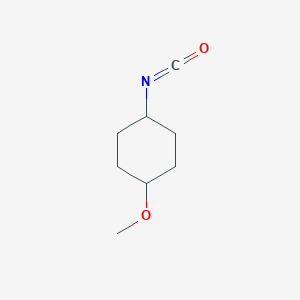

![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)
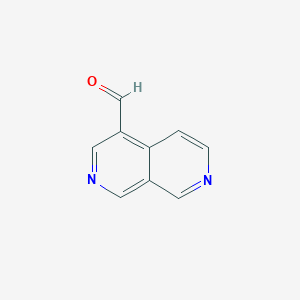
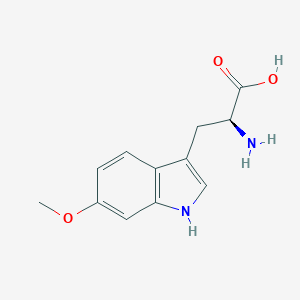
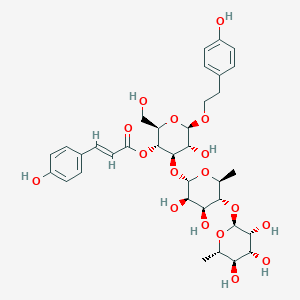
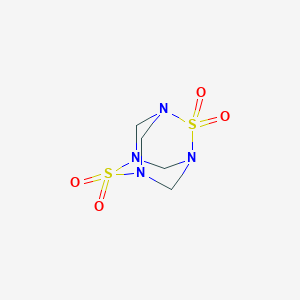
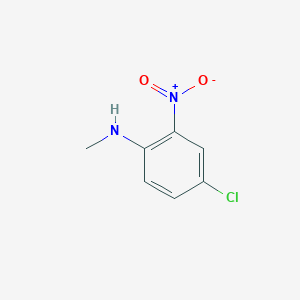
![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)
